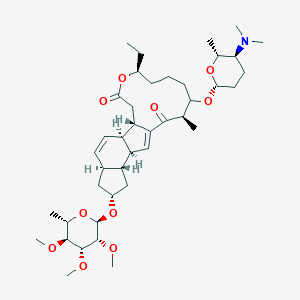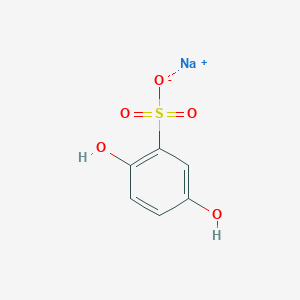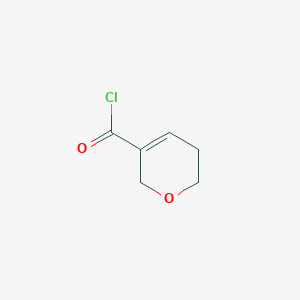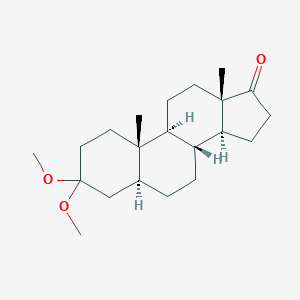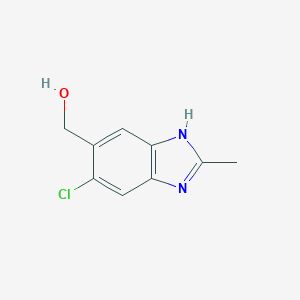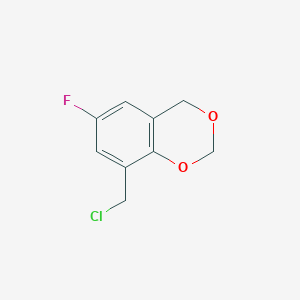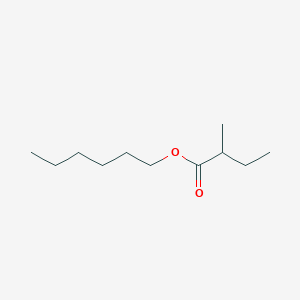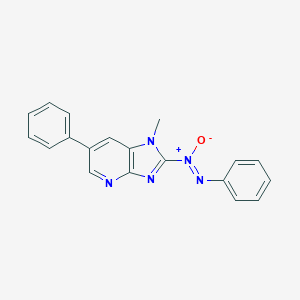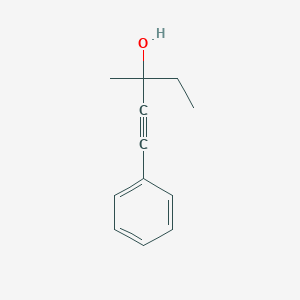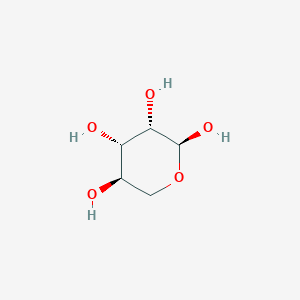
alpha-D-lyxopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-lyxopyranose is a monosaccharide sugar that is commonly found in nature. It is a vital component in many biological processes and has a wide range of applications in scientific research. The purpose of
Aplicaciones Científicas De Investigación
Computational Studies and NMR Analysis
Alpha-D-Lyxopyranose has been a subject of computational studies, particularly in the context of its NMR chemical shifts. Research by Taubert, Konschin, & Sundholm (2005) utilized ab initio and density-functional theory levels to analyze the (13)C NMR chemical shifts for alpha-D-lyxopyranose. These studies contribute to the understanding of carbohydrate structure and behavior in different environments.
Synthesis and Biological Evaluation
The synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides, including alpha-D-lyxopyranose, have been explored for their antiviral properties. Gosselin et al. (1987) studied these compounds for their activity against various RNA and DNA viruses, highlighting their potential in antiviral therapy.
Conformational Behavior Studies
The conformational behavior of D-Lyxose, closely related to alpha-D-lyxopyranose, in different phases has been studied by Calabrese et al. (2019). This research provides insights into the structural preferences of monosaccharides like alpha-D-lyxopyranose in various environments, which is crucial for understanding their biological interactions.
Antitumor Activity
Research has also focused on the antitumor activities of compounds related to alpha-D-lyxopyranose. Fuchs, Horton, Weckerle, & Winter-Mihaly (1979) synthesized daunorubicin analogues with 2,6-dideoxy-hexopyranosyl residues, revealing their effectiveness in antitumor testing.
Nucleotide Pairing Systems
The study of nucleotide pairing systems involving L-alpha-lyxopyranosyl is another area of interest. Reck et al. (1999) explored this system, showing its efficiency in base-pairing despite a shorter backbone compared to traditional systems, which could have implications for understanding genetic information transfer.
Immunomodulatory Effects
The potential of alpha-D-lyxopyranose-related compounds as immunomodulatory agents has been investigated. Andjelkovic et al. (1999) examined the use of alphacalcidiol, derived from Vitamin D analogues, in rheumatoid arthritis patients, suggesting its effectiveness as an immunomodulatory agent.
In Vitro Antitumor Activity
The oligosaccharide BBPW-2, isolated from Bombyx batryticatus and structurally related to alpha-D-lyxopyranose, showed significant in vitro antitumor activity against several cancer cell lines. Jiang et al. (2014) highlighted its potential as a chemotherapeutic drug.
Cross-Pairing in Oligonucleotides
The cross-pairing efficiency among different pentopyranosyl (4'-->2') oligonucleotide systems, including L-alpha-lyxo, was studied by Jungmann et al. (1999). This research provides a deeper understanding of the structural factors influencing informational oligonucleotide systems.
Alpha-Lipoic Acid and Cancer Therapy
The apoptotic effects of alpha-lipoic acid on hepatoma cells were studied by Simbula et al. (2007). This research suggests its potential use in liver cancer therapy due to its capacity to induce apoptosis in cancer cells.
Propiedades
Número CAS |
130606-21-2 |
|---|---|
Nombre del producto |
alpha-D-lyxopyranose |
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5+/m1/s1 |
Clave InChI |
SRBFZHDQGSBBOR-STGXQOJASA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)O |
Sinónimos |
alpha-Lyxopyranose (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



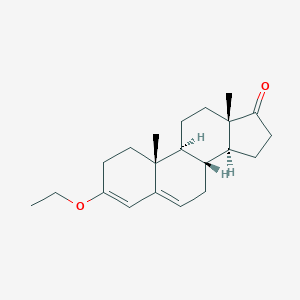
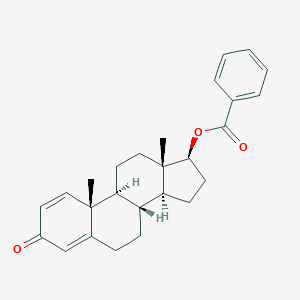
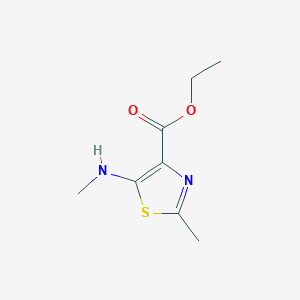
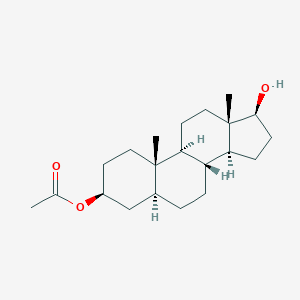
![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
